n-Phenethylmaleamic acid

Descripción general

Descripción

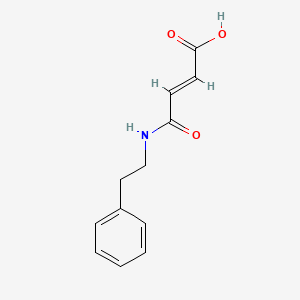

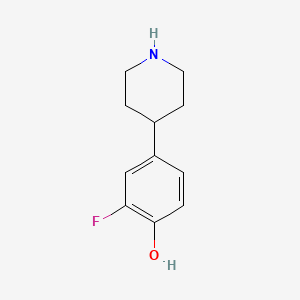

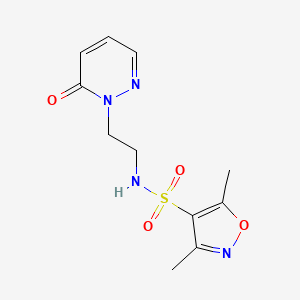

N-Phenethylmaleamic acid is a chemical compound with the linear formula C12H13NO3 . It has a molecular weight of 219.242 .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact structure can be viewed using specific software .Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.242 . Other physical and chemical properties specific to this compound are not detailed in the search results.Aplicaciones Científicas De Investigación

1. Inhibition of Nuclear Transcription Factor Activation

n-Phenethylmaleamic acid derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), have been identified as potent inhibitors of nuclear transcription factor NF-kappa B activation. This action is crucial in various physiological responses including antimitogenic, anticarcinogenic, antiinflammatory, and immunomodulatory activities. The inhibition of NF-kappa B by CAPE occurs in a dose- and time-dependent manner and is effective against various inflammatory agents. This characteristic provides a molecular basis for its multiple therapeutic activities (Natarajan et al., 1996).

2. Modulation of Inflammatory Responses and NFkappaB Inhibition

CAPE's ability to modulate inflammatory responses and inhibit NFkappaB is linked to its structural components. It can attenuate the expression of NFkappaB-dependent genes and interfere with the degradation of IkappaBalpha, a protein that regulates NFkappaB. CAPE also activates the Nrf2 pathway, which is essential in cellular responses to oxidative stress. This implies that CAPE's efficacy in inhibiting NFkappaB is partially attributed to its activation of the Nrf2 pathway, highlighting its potential in anti-inflammatory therapies (Lee et al., 2010).

3. Antibacterial Activity

Studies on n-Phenethyl derivatives, including phenethyl alcohol, have shown effects on bacterial cells. For instance, phenethyl alcohol can impact macromolecular synthesis in Escherichia coli, particularly affecting enzyme induction and possibly messenger RNA synthesis. This suggests potential antibacterial applications of n-Phenethyl compounds (Rosenkranz et al., 1965).

4. Catalytic and Environmental Applications

The derivatives of this compound, such as N-doped graphene, have been used in environmental remediation due to their catalytic properties. These materials are effective in catalyzing oxidation reactions, playing a significant role in environmental clean-up efforts. The catalytic activity of these materials, like in the degradation of pollutants, highlights their importance in environmental science (Liang et al., 2017).

5. Development of Sensitive Linkers in Drug Delivery Systems

This compound derivatives are used in designing smart drug delivery systems due to their pH-sensitive hydrolysis behaviors. This application is crucial in targeted drug release, where the drug needs to be released in specific physiological environments (Su et al., 2017).

6. Protein Labelling and Biochemical Analysis

This compound compounds have been utilized in developing fluorescent probes for protein labeling. These compounds react with thiols, enabling the visualization of specific proteins, which is valuable in biochemical and medical research (Corrie, 1994).

7. Electrochemical Sensing and Biosensing Platforms

Chemically modified derivatives of this compound, like graphene oxide, are used in electrochemical sensors and biosensors. These materials demonstrate enhanced electrochemical reactivity, making them suitable for detecting a wide range of biological molecules, which has significant implications in biomedical and environmental monitoring (Zhou et al., 2009).

8. Inactivation of Enzymes for Biochemical Studies

This compound derivatives have been shown to inactivate specific enzymes like yeast alcohol dehydrogenase. This property is used in studying enzyme functions and mechanisms, contributing to our understanding of biochemical processes (Heitz et al., 1968).

Propiedades

IUPAC Name |

(E)-4-oxo-4-(2-phenylethylamino)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREPTAJLMFBTRP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

108088-05-7 | |

| Record name | N-PHENETHYLMALEAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate](/img/structure/B2961665.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2961670.png)

![N-(3-bromophenyl)-2-(2-(4-ethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B2961674.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2961677.png)

![4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid](/img/structure/B2961678.png)